molecular formula C21H22N4O5S2 B2658467 Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate CAS No. 361174-06-3

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate

Cat. No. B2658467
CAS RN: 361174-06-3
M. Wt: 474.55
InChI Key: RHJYBYJQABKPKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate is a useful research compound. Its molecular formula is C21H22N4O5S2 and its molecular weight is 474.55. The purity is usually 95%.
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Scientific Research Applications

Applications in Tuberculosis Research

  • A study by Jeankumar et al. (2013) synthesized a series of compounds, including ethyl 4-((4-(benzo[d]thiazol-2-ylcarbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate derivatives, for inhibiting Mycobacterium tuberculosis GyrB ATPase and DNA gyrase. These compounds showed promising anti-tuberculosis activity and low cytotoxicity (Jeankumar et al., 2013).

Antimicrobial and Antifungal Applications

  • Başoğlu et al. (2013) synthesized ethyl 4-amino-2-fluorophenylpiperazin-1-carboxylates, which showed significant antimicrobial activity against various microorganisms. These derivatives contain ethyl piperazine-1-carboxylate, a related compound (Başoğlu et al., 2013).
  • Sharma et al. (2014) reported on carbazole derivatives synthesized from ethyl choloroacetate, showing significant antibacterial and antifungal activities (Sharma et al., 2014).

Applications in Crystal Structure Analysis

  • The crystal structure of 4-[4-(ethoxycarbonyl)piperazin-1-yl]benzoic acid, a structurally similar compound, was studied by Faizi et al. (2016), providing insights into the conformation of piperazine derivatives (Faizi et al., 2016).

Anti-Tuberculosis and Anti-Cancer Activity

  • Reddy et al. (2014) synthesized a series of molecules, including ethyl 5-(piperazin-1-yl)benzofuran-2-carboxylate and 3-(piperazin-1-yl)benzo[d]isothiazole, showing potent inhibition against Mycobacterium tuberculosis DNA gyrase (Reddy et al., 2014).

properties

IUPAC Name

ethyl 4-[4-(1,3-benzothiazol-2-ylcarbamoyl)phenyl]sulfonylpiperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O5S2/c1-2-30-21(27)24-11-13-25(14-12-24)32(28,29)16-9-7-15(8-10-16)19(26)23-20-22-17-5-3-4-6-18(17)31-20/h3-10H,2,11-14H2,1H3,(H,22,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHJYBYJQABKPKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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